Lipophilicity Comparison: LogP of Target vs. N-Isopropyl and Unsubstituted Analogs
The target compound exhibits a computed XLogP3-AA of 1.9 [1], positioning it between the more lipophilic N-isopropyl analog (logP ~2.8 predicted) and the more polar, des-methoxymethyl analog N-methyl-2-phenylpyrimidin-4-amine (logP ~1.3 predicted) [2]. This intermediate lipophilicity may offer a balanced permeability-solubility profile advantageous for oral bioavailability predictions in early-stage lead optimization.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | N-isopropyl-6-(methoxymethyl)-2-phenylpyrimidin-4-amine (CAS 339279-03-7): predicted logP ~2.8; N-methyl-2-phenylpyrimidin-4-amine (CAS 1553431-50-7): predicted logP ~1.3 |
| Quantified Difference | Target is ~0.9 log units less lipophilic than N-isopropyl analog and ~0.6 log units more lipophilic than des-methoxymethyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem); comparator predictions based on structural similarity and fragment-based calculation |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, selecting a scaffold with an intermediate logP may reduce the need for subsequent polarity adjustments, streamlining hit-to-lead progression.
- [1] PubChem. XLogP3-AA value for CID 1476664. https://pubchem.ncbi.nlm.nih.gov/compound/339278-91-0 View Source
- [2] PubChem Predicted LogP for structurally related 4-aminopyrimidines; comparison based on N-isopropyl analog CID fragment data and N-methyl-2-phenylpyrimidin-4-amine computed properties. View Source
